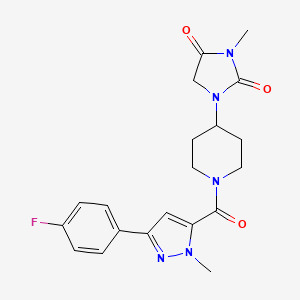
1-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Synthesis of the Compound
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include:
- Formation of the Pyrazole Ring : The initial step often involves the formation of a pyrazole ring, which is crucial for the biological activity of the compound.
- Carbonyl Group Introduction : A carbonyl group is introduced to enhance the reactivity and interaction with biological targets.
- Piperidine and Imidazolidine Integration : The piperidine and imidazolidine moieties are integrated to create a complex structure that can interact with various biological pathways.
Pharmacological Profile
The compound exhibits a diverse range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have reported neuroprotective effects, possibly linked to its ability to modulate neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The carbonyl group may interact with active sites of enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Its structure allows it to bind to various receptors, influencing signaling pathways related to pain and inflammation.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Inflammation Models : In animal models of inflammation, administration of the compound led to reduced swelling and pain response, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Effects : In vitro studies using neuronal cell cultures showed that the compound could reduce oxidative stress markers, suggesting a protective role against neurodegenerative conditions.
科学研究应用
Synthetic Pathway Overview
- Formation of Pyrazole Core : The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
- Piperidine Integration : Following the formation of the pyrazole, piperidine is introduced through nucleophilic substitution.
- Imidazolidine Construction : The final step involves cyclization to form the imidazolidine structure, completing the synthesis.
Pharmacological Activities
The pharmacological profile of this compound indicates a broad spectrum of activity:
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds with similar structures demonstrate effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds have been documented to range from 0.0025 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The imidazolidine component contributes to the anticancer potential of this compound. It has been suggested that similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of apoptosis .
Anti-inflammatory Properties
Compounds containing pyrazole rings are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This makes them potential candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. One derivative exhibited an MIC value of 12.5 mg/mL against E. coli, showcasing the potential efficacy of compounds similar to 1-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione in combating bacterial infections .
Case Study 2: Anticancer Activity
Another research effort focused on a related pyrazole compound demonstrated significant cytotoxicity against human cancer cell lines. The study highlighted that structural modifications influenced the potency and selectivity towards cancer cells, suggesting that further optimization could enhance therapeutic outcomes .
属性
IUPAC Name |
1-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-23-18(27)12-26(20(23)29)15-7-9-25(10-8-15)19(28)17-11-16(22-24(17)2)13-3-5-14(21)6-4-13/h3-6,11,15H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIGYIIYAKHFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













